5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinic acid core substituted with a 4-fluoro-3-methoxyphenyl group and a hydroxyl group at the 6-position, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with a suitable nicotinic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxyphenylboronic acid: Shares the 4-fluoro-3-methoxyphenyl group but lacks the nicotinic acid core.
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but different substitution pattern.
3-Methoxyphenylboronic acid: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
5-(4-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid is unique due to its combination of a nicotinic acid core with a 4-fluoro-3-methoxyphenyl group and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-11-5-7(2-3-10(11)14)9-4-8(13(17)18)6-15-12(9)16/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTDWUWFZPCYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687574 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-56-3 |
Source
|
Record name | 5-(4-Fluoro-3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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